N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-[(2,3-difluorophenoxy)methyl]-1,3-oxazole-4-carboxamide
Overview
Description
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-[(2,3-difluorophenoxy)methyl]-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20F2N4O3 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.15034684 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Reactivity and Synthesis
- The reactivity of pyrazole derivatives has been a subject of study, leading to the synthesis of various amides and other compounds. For instance, derivatives of 1,2,4-triazines, which share a similar pyrazole component, have been synthesized and investigated for their reactivity, demonstrating versatile pharmacological actions (Mironovich & Shcherbinin, 2014) (Mironovich & Shcherbinin, 2014).
Biological Activity
- Research into pyrazole amide derivatives has highlighted their potential in insecticidal activity, with some compounds showing promising results against certain pests. This indicates the potential of these compounds in agricultural applications (Deng et al., 2016) (Deng et al., 2016).
Anticancer and Anti-inflammatory Agents
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of pyrazole-based compounds in treating various diseases (Rahmouni et al., 2016) (Rahmouni et al., 2016).
Photosynthetic Electron Transport Inhibition
- Pyrazole derivatives have been explored as potential inhibitors of photosynthetic electron transport, offering insights into the development of new herbicides. This research underlines the importance of the pyrazole ring in disrupting plant photosynthesis, which could be instrumental in designing more efficient and selective agrochemicals (Vicentini et al., 2005) (Vicentini et al., 2005).
Properties
IUPAC Name |
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-[(2,3-difluorophenoxy)methyl]-1,3-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O3/c1-19(2,3)15-7-11(24-25-15)8-22-18(26)13-9-28-16(23-13)10-27-14-6-4-5-12(20)17(14)21/h4-7,9H,8,10H2,1-3H3,(H,22,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIBGHRXGVMULI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CNC(=O)C2=COC(=N2)COC3=C(C(=CC=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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